Methyl gluceth
Overview
Description
Methyl Gluceth refers to a group of cosmetic ingredients commonly used in skincare and haircare products. These compounds serve various functions, including skin conditioning, surfactancy, and viscosity enhancement. The primary components within this group are mono-, di-, or tri-carboxyester substituted methyl glucosides (methyl α-D-glucopyranoside) and polyether mixtures with varying chain lengths .
Synthesis Analysis
The synthesis of Methyl Gluceth involves esterification reactions between methyl glucoside and carboxylic acids. The polyether variants (such as PPG-10 Methyl Glucose Ether, PPG-20 Methyl Glucose Ether, and Methyl Gluceth-20) are typically manufactured by reacting methyl glucoside with ethylene oxide or propylene oxide .
Molecular Structure Analysis
The molecular structure of Methyl Gluceth varies due to different substitution arrangements, numbers of substitutions, and chain lengths. An “idealized” structure is often used to represent these diverse compounds .
Scientific Research Applications
Protein Modification Research
In protein research, site-specific modification of proteins is crucial for understanding their role in biology and therapeutic development. Genetic code expansion (GCE) techniques enable incorporating non-canonical amino acids into proteins. An example is the esterified glutamic acid analogue (BnE), used for various protein modifications. This includes N-terminal pyroglutamation and creating novel epigenetic marks on histones. Such methods are invaluable in modifying proteins at specific residues, enhancing our understanding of protein function and interaction (Yang et al., 2021).
Neurobiology
In neurobiology, understanding ionotropic glutamate receptors is fundamental. These receptors are crucial for neural transmission, and their study includes exploring their molecular determinants and their role in neural pathways. Research in this area contributes significantly to our understanding of neural functioning and disorders (Wisden & Seeburg, 1993).
Autism Research
Studies have explored the effects of methyl B12 on autism, focusing on behavioral improvements and biochemical markers like glutathione. Such research is pivotal in understanding autism's biochemical aspects and potential treatments (Bertoglio et al., 2010).
Psychiatry and Pharmacology
Research in psychiatry has examined the role of glutamate systems in major depression and the action of antidepressants. This includes exploring the effects of N-methyl-D-aspartate (NMDA) receptor antagonists, contributing to the development of new depression treatments (Berman et al., 2000).
Epigenetics
In epigenetics, the impact of systemic glucocorticoids and their association with DNA methylation changes is studied. This research is vital for understanding the molecular mechanisms behind the effects of these medications and their role in diseases like COPD (Wan et al., 2012).
Neurochemistry
In neurochemistry, understanding glutamate as a neurotransmitter in the brain has been crucial. Research in this area has provided insights into glutamate's role in brain functioning and pathologies, significantly advancing our understanding of neurodegenerative diseases (Meldrum, 2000).
Safety And Hazards
The Cosmetic Ingredient Review Expert Panel has evaluated the safety of Methyl Gluceth . Considering the similarities in molecular structures, physicochemical properties, and functions, the panel concluded that these ingredients are safe for cosmetic use. Systemic exposure is unlikely, and no significant hazards have been identified .
properties
IUPAC Name |
2-[[(2R,6R)-3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O10/c1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h11-19H,2-10H2,1H3/t11-,12?,13?,14?,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITSPQLTFPTHJZ-XTLGRWLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C(C(C([C@H](O1)COCCO)OCCO)OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941306 | |
Record name | Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl gluceth | |
CAS RN |
68239-42-9, 195378-75-7 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl .beta.-D-glucopyranoside (4:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with methyl β-D-glucopyranoside (4:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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